2-Ethynyl-1,3-dimethoxybenzene

概要

説明

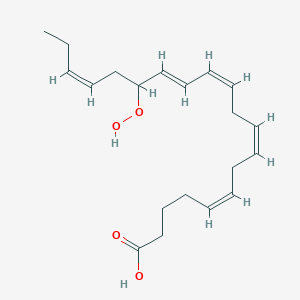

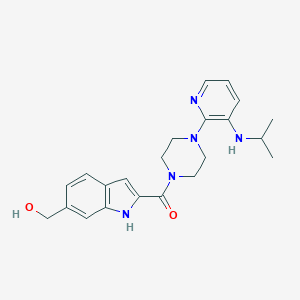

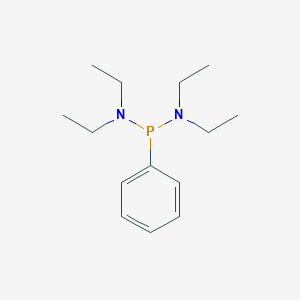

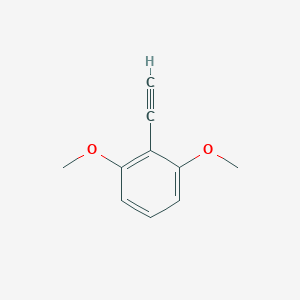

2-Ethynyl-1,3-dimethoxybenzene is an organic compound with the molecular formula C10H10O2 . It is a derivative of 1,3-Dimethoxybenzene, which is an organic compound with the formula C6H4(OCH3)2 .

Molecular Structure Analysis

The molecular structure of 2-Ethynyl-1,3-dimethoxybenzene consists of a benzene ring substituted with two methoxy groups and one ethynyl group . The InChI code for this compound is 1S/C10H10O2/c1-4-8-9(11-2)6-5-7-10(8)12-3/h1,5-7H,2-3H3 .Physical And Chemical Properties Analysis

2-Ethynyl-1,3-dimethoxybenzene has a molecular weight of 162.18 g/mol . It has a topological polar surface area of 18.5 Ų and a complexity of 168 . The compound is solid at room temperature .科学的研究の応用

2-Ethynyl-1,3-dimethoxybenzene: Scientific Research Applications

Synthesis of Novel Compounds: 2-Ethynyl-1,3-dimethoxybenzene has been utilized in the synthesis of novel oxathiane spiroketal donors. This application is significant in the field of organic synthesis where new compounds with potential biological activities are being explored .

Formation of Complexes: This compound forms pi- and O-ylidic complexes with dichlorocarbene (CCl2), which is an interesting reaction in the study of chemical interactions and complex formations .

Computational Chemistry: Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations using compounds like 2-Ethynyl-1,3-dimethoxybenzene as a model for molecular dynamics studies .

Chemical Synthesis: The compound’s properties are leveraged in various areas of chemical synthesis, contributing to advancements in material science and life sciences .

Safety and Hazards

The safety information for 2-Ethynyl-1,3-dimethoxybenzene indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

作用機序

Target of Action

The primary target of 2-Ethynyl-1,3-dimethoxybenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .

Mode of Action

The compound interacts with its target through a process known as electrophilic aromatic substitution . This is a two-step mechanism:

- Step 1 (Slow) : The electrons in the pi bond attack the electrophile. One carbon gets a positive charge, the other forms a C-E bond, forming the arenium ion .

- Step 2 (Fast) : The lone pair of electrons on a base attacks the hydrogen. This causes the electrons in the C-H bond to form a C-C double bond, and aromaticity is reformed .

Biochemical Pathways

It’s known that the compound participates in electrophilic aromatic substitution reactions, which are crucial in many biochemical processes .

Pharmacokinetics

Its molecular weight (16219) and solid physical form suggest that it may have certain bioavailability characteristics .

Result of Action

The result of the action of 2-Ethynyl-1,3-dimethoxybenzene is the formation of a substituted benzene ring . This occurs when a proton is removed from the intermediate formed in the first step of the reaction .

Action Environment

The action, efficacy, and stability of 2-Ethynyl-1,3-dimethoxybenzene can be influenced by various environmental factors. For instance, the compound should be stored in a dry environment at 2-8°C to maintain its stability .

特性

IUPAC Name |

2-ethynyl-1,3-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-4-8-9(11-2)6-5-7-10(8)12-3/h1,5-7H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDMBIXSWLMFUFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50563534 | |

| Record name | 2-Ethynyl-1,3-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethynyl-1,3-dimethoxybenzene | |

CAS RN |

126829-31-0 | |

| Record name | 2-Ethynyl-1,3-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the crystal structure of 2-Ethynyl-1,3-dimethoxybenzene?

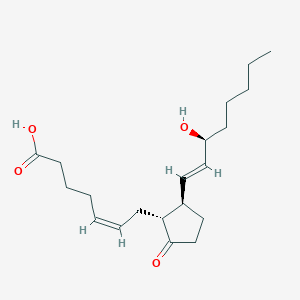

A1: 2-Ethynyl-1,3-dimethoxybenzene crystallizes in the orthorhombic space group Cmc21. [] The unit cell dimensions are a=11.587 Å, b=9.262 Å, and c=8.603 Å. [] The molecule lies on a crystallographic mirror plane with a nearly planar six-membered ring. [] The two methoxy substituents are almost coplanar with the benzene ring and are anti to the ethynyl group. [] The length of the triple bond is 1.163 Å. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。